molecular formula C17H23N B1608327 N-benzyladamantan-1-amine CAS No. 3717-60-0

N-benzyladamantan-1-amine

Cat. No.: B1608327
CAS No.: 3717-60-0
M. Wt: 241.37 g/mol
InChI Key: OFNIFAABSYOPSM-UHFFFAOYSA-N
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Description

N-Benzyladamantan-1-amine is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure and high stability. This compound features an adamantane core with a benzyl group attached to the nitrogen atom. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyladamantan-1-amine typically involves the reaction of adamantan-1-amine with benzyl halides under basic conditions. A common method includes:

    Starting Materials: Adamantan-1-amine and benzyl chloride or benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Procedure: The adamantan-1-amine is dissolved in the solvent, and the benzyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzyladamantan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl hydrogen can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

N-Benzyladamantan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including high-performance polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-benzyladamantan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and immune response.

Comparison with Similar Compounds

N-Benzyladamantan-1-amine can be compared with other adamantane derivatives:

    Similar Compounds: Adamantan-1-amine, 1-aminoadamantane (amantadine), and N-methyladamantan-1-amine.

    Uniqueness: The presence of the benzyl group in this compound imparts unique chemical and biological properties, such as enhanced lipophilicity and potential bioactivity, distinguishing it from other adamantane derivatives.

Properties

IUPAC Name

N-benzyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-2-4-13(5-3-1)12-18-17-9-14-6-15(10-17)8-16(7-14)11-17/h1-5,14-16,18H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNIFAABSYOPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388388
Record name N-benzyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-60-0
Record name N-benzyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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